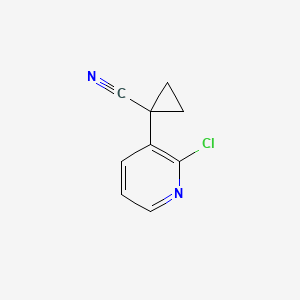
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7ClN2 It is characterized by a cyclopropane ring attached to a pyridine ring, which is substituted with a chlorine atom at the 2-position and a cyano group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 2-chloro-3-pyridinecarboxaldehyde with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process. Additionally, purification techniques like crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug development.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano group and the chlorine atom can influence its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile: Similar structure but with the chlorine atom at the 6-position instead of the 2-position.
1-(2-Bromopyridin-3-yl)cyclopropanecarbonitrile: Similar structure but with a bromine atom instead of chlorine.
1-(2-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H7ClN2 |
|---|---|
Peso molecular |
178.62 g/mol |
Nombre IUPAC |
1-(2-chloropyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-8-7(2-1-5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2 |
Clave InChI |
DHMSQGUBKPPVOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-(Trimethylsilyl)ethoxy]methyl}piperazin-2-one](/img/structure/B8763539.png)
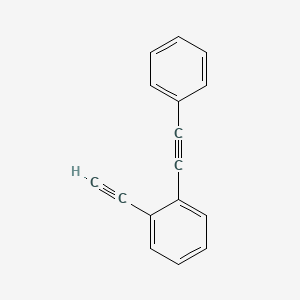
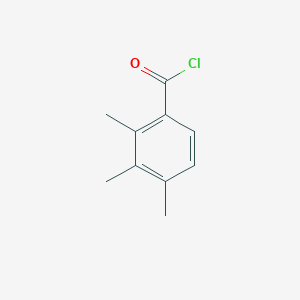
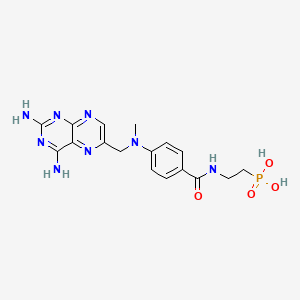
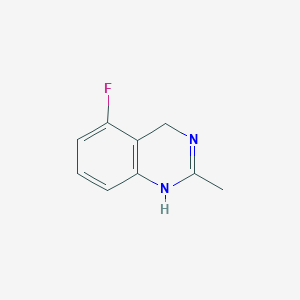
![7-Bromo-2-(2-fluoropyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8763591.png)
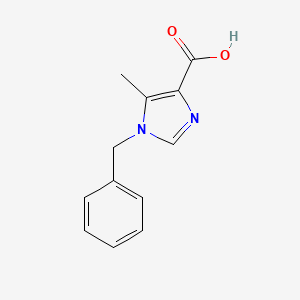
![Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-](/img/structure/B8763599.png)
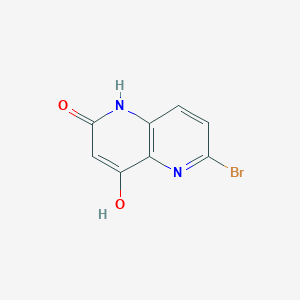
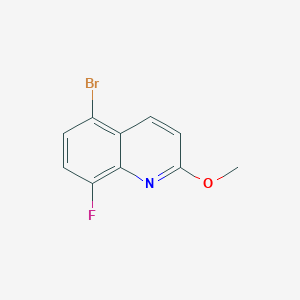
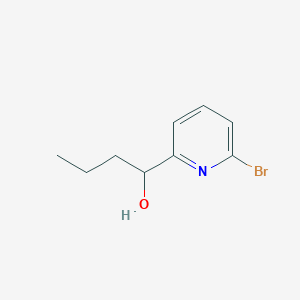
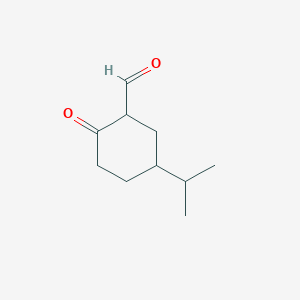
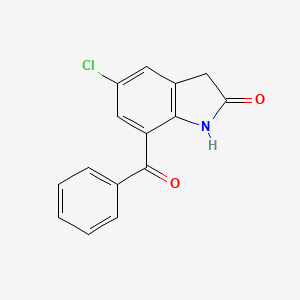
![3-bromo-2-ethyl-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8763639.png)
